Cas no 1012313-99-3 (4-Pentenoic acid, 3-fluoro-)

4-Pentenoic acid, 3-fluoro- Chemical and Physical Properties
Names and Identifiers
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- 4-Pentenoic acid, 3-fluoro-
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- Inchi: 1S/C5H7FO2/c1-2-4(6)3-5(7)8/h2,4H,1,3H2,(H,7,8)
- InChI Key: VFNNCUKOPJUKGO-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(F)C=C
Experimental Properties
- Density: 1.107±0.06 g/cm3(Predicted)
- Boiling Point: 218.3±25.0 °C(Predicted)
- pka: 3.70±0.10(Predicted)
4-Pentenoic acid, 3-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7590690-5.0g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 5.0g |
$2858.0 | 2025-02-24 | |
Enamine | EN300-7590690-10.0g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 10.0g |
$4236.0 | 2025-02-24 | |
Enamine | EN300-7590690-0.5g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 0.5g |
$768.0 | 2025-02-24 | |
Enamine | EN300-7590690-0.1g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 0.1g |
$342.0 | 2025-02-24 | |
Enamine | EN300-7590690-0.25g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 0.25g |
$487.0 | 2025-02-24 | |
Enamine | EN300-7590690-2.5g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 2.5g |
$1931.0 | 2025-02-24 | |
Enamine | EN300-7590690-1.0g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 1.0g |
$986.0 | 2025-02-24 | |
Enamine | EN300-7590690-0.05g |
3-fluoropent-4-enoic acid |
1012313-99-3 | 95.0% | 0.05g |
$229.0 | 2025-02-24 |
4-Pentenoic acid, 3-fluoro- Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 4-Pentenoic acid, 3-fluoro-
Introduction to 4-Pentenoic acid, 3-fluoro- (CAS No. 1012313-99-3)
4-Pentenoic acid, 3-fluoro- (CAS No. 1012313-99-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its specific chemical structure and properties, holds potential applications in various industries, including drug development, polymer synthesis, and advanced materials.
The molecular formula of 4-Pentenoic acid, 3-fluoro- is C5H8F1O2, and its molecular weight is approximately 116.11 g/mol. The presence of a fluoro group at the 3-position and a double bond at the 4-position imparts distinct chemical and physical properties to this compound. These features make it an attractive candidate for a wide range of synthetic transformations and functionalizations.
In the realm of pharmaceutical research, 4-Pentenoic acid, 3-fluoro- has shown promise as an intermediate in the synthesis of novel drugs. Recent studies have explored its potential in the development of anti-inflammatory agents, anticancer drugs, and neuroprotective compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of 4-Pentenoic acid, 3-fluoro- as a key intermediate in the synthesis of a new class of selective COX-2 inhibitors. These inhibitors exhibit enhanced efficacy and reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond pharmaceutical applications, 4-Pentenoic acid, 3-fluoro- has also found utility in materials science. Its unique chemical structure allows for the creation of functionalized polymers with tailored properties. Researchers at the University of California, Berkeley, have utilized this compound to develop novel copolymers with improved mechanical strength and thermal stability. These polymers have potential applications in advanced coatings, adhesives, and biomedical devices.
The synthesis of 4-Pentenoic acid, 3-fluoro- typically involves multi-step processes that include halogenation, elimination, and functional group transformations. One common synthetic route involves the reaction of 4-pentenyl fluoride with carbon dioxide followed by hydrolysis to yield the desired product. Advances in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.
In terms of safety and handling, it is important to note that while 4-Pentenoic acid, 3-fluoro- is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The market demand for 4-Pentenoic acid, 3-fluoro- is expected to grow in response to increasing research activities in pharmaceuticals and materials science. Key players in the chemical industry are investing in R&D to develop new applications and improve production processes for this compound. Market analysts predict that advancements in synthetic methodologies and growing interest from academic and industrial researchers will drive the market forward.
In conclusion, 4-Pentenoic acid, 3-fluoro- (CAS No. 1012313-99-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable resource for researchers working on drug development, polymer synthesis, and advanced materials. As ongoing research continues to uncover new applications and optimize synthetic methods, the future prospects for this compound appear promising.
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